Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- is a compound that belongs to the class of benzo[b]thiophenes, which are aromatic heterocycles containing both sulfur and carbon atoms. This specific compound features an acetamide group and a pyrrolidine moiety, contributing to its potential biological activity. The structure can be represented as follows:
The presence of the pyrrolidine ring suggests that this compound may interact with biological systems in ways that could be beneficial for pharmacological applications.
Benzo[b]thiophene derivatives exhibit a range of biological activities. They have been studied for their potential anti-cancer and anti-viral properties. For instance, certain derivatives have shown efficacy against human cytomegalovirus, indicating their potential as antiviral agents . Additionally, compounds in this class may interact with various enzymes and receptors in the body, leading to therapeutic effects.
Several synthetic methods have been developed for the preparation of benzo[b]thiophene derivatives:
Benzo[b]thiophene derivatives are being explored for various applications in medicinal chemistry, particularly in drug development. Their potential as anti-cancer and anti-viral agents makes them candidates for further research and clinical trials. Additionally, they may find use in materials science due to their unique electronic properties.
Research into the interactions of benzo[b]thiophene derivatives with biological targets is ongoing. Studies have indicated that these compounds can modulate enzyme activity and influence cellular pathways associated with diseases such as cancer and viral infections. For example, their interactions with human cytomegalovirus suggest mechanisms that could be exploited for therapeutic purposes .
Several compounds share structural similarities with benzo[b]thiophene-3-acetamide but differ in their functional groups or substituents. Some notable comparisons include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzo[b]thiophene | Basic thiophene structure | Lacks substituents; serves as a parent compound |
| 2-Aminobenzo[b]thiophene | Amino group at position 2 | Enhanced biological activity due to amino substitution |
| Benzo[b]thiophene-3-carboxylic acid | Carboxylic acid group at position 3 | Potentially different reactivity patterns due to acidity |
| Brexpiprazole | Piperazine substitution | Used as an antipsychotic; showcases medicinal application |
Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- is unique due to its specific combination of an acetamide and pyrrolidine moiety, which may enhance its pharmacological profile compared to simpler or differently substituted analogs.
The synthesis of benzothiophene acetamide derivatives represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to construct the fused ring system while maintaining functional group compatibility. The primary synthetic approaches for benzothiophene-3-acetamide derivatives involve several established reaction pathways that have been extensively studied and optimized for industrial and research applications [1] [4] [5].
The most widely employed strategy for benzothiophene core formation utilizes palladium-catalyzed carbonylative cyclization reactions. Research has demonstrated that 2-(methylthio)phenylacetylenes serve as excellent substrates for benzothiophene-3-carboxylic ester synthesis through intramolecular cyclization processes [1]. The mechanism involves triple bond coordination to the palladium center, followed by 5-endo-dig sulfur cyclization through intramolecular nucleophilic attack of the ortho-methylthio group on the coordinated triple bond [1]. This approach provides access to benzothiophene-3-carboxylic esters that can subsequently be converted to acetamide derivatives through standard amidation protocols [1].
Alternative methodologies include electrophilic cyclization reactions using sulfur electrophiles. Recent studies have shown that dimethyl(methylthio)sulfonium tetrafluoroborate can effectively promote cyclization of alkynyl thioanisoles to generate benzothiophene derivatives [4]. The reaction proceeds through alkyne attack on the electrophilic sulfur center, followed by intramolecular cyclization and subsequent demethylation to afford the desired benzothiophene scaffold [4].
Table 1: Key Synthetic Approaches for Benzothiophene Core Formation
| Method | Starting Material | Catalyst System | Yield Range | Reaction Conditions |
|---|---|---|---|---|
| Palladium-catalyzed carbonylation | 2-(methylthio)phenylacetylenes | Palladium diiodide/Potassium iodide | 60-80% | 80°C, 24-36 hours, methanol [1] |
| Electrophilic cyclization | Alkynyl thioanisoles | Dimethyl(methylthio)sulfonium tetrafluoroborate | 75-87% | Room temperature, 24 hours, dichloromethane [4] |
| Diversity-oriented synthesis | Enethiolate salts | Palladium acetate/Cupric acetate | 65-85% | 120°C, dimethylformamide [5] |
The conversion of benzothiophene-3-carboxylic derivatives to acetamide analogs typically employs standard acylation chemistry. The acid chloride intermediate, formed through treatment with thionyl chloride under reflux conditions, serves as an activated electrophile for subsequent amidation reactions [6]. The acetamide moiety can be introduced through nucleophilic substitution using ammonia or primary amines under mild conditions, typically at room temperature in aprotic solvents such as tetrahydrofuran [6].
The introduction of chirality in the pyrrolidinylmethyl substituent requires sophisticated asymmetric synthetic strategies to ensure enantioselective formation of the desired (2S)-configuration. Multiple approaches have been developed for the asymmetric synthesis of chiral pyrrolidine derivatives, each offering distinct advantages in terms of stereoselectivity and synthetic efficiency [7] [8] [11].
Asymmetric synthesis from chiral starting materials represents one of the most reliable approaches for chirality introduction. The use of 2,3-O-isopropylidene-D-erythronolactol as a chiral building block has proven highly effective for pyrrolidine synthesis [7]. The methodology involves conversion of the lactol to vinyl sulfone intermediates, followed by cyclization to afford enantiomerically pure pyrrolidine derivatives [7]. This approach consistently delivers products with excellent enantiomeric excess values exceeding 95% [7].
Sulfinimine-derived asymmetric synthesis offers another powerful strategy for pyrrolidine construction. Research has demonstrated that 3-oxo pyrrolidine phosphonates derived from chiral sulfinimines can undergo stereoselective Horner-Wadsworth-Emmons reactions with aldehydes to generate ring-functionalized pyrrolidines [11]. The method proceeds through highly stereoselective intramolecular metal carbenoid nitrogen-hydrogen insertion from delta-amino alpha-diazo beta-ketophosphonate precursors [11].
Table 2: Asymmetric Pyrrolidine Synthesis Methods
| Strategy | Chiral Auxiliary/Catalyst | Enantiomeric Excess | Yield Range | Key Advantages |
|---|---|---|---|---|
| Chiral lactol approach | 2,3-O-isopropylidene-D-erythronolactol | >95% | 70-85% | High stereoselectivity, reliable [7] |
| Sulfinimine methodology | N-sulfinyl beta-amino esters | 85-95% | 65-80% | Versatile functionalization [11] |
| Catalytic asymmetric synthesis | Chiral phosphoric acids | 80-90% | 60-75% | Atom-economical [12] |
Catalytic asymmetric approaches using chiral phosphoric acids have emerged as highly effective methods for pyrrolidine synthesis. These methodologies typically employ intramolecular aza-Michael reactions catalyzed by chiral phosphoric acids to generate spirocyclic pyrrolidines with excellent enantioselectivity [12]. The reactions proceed under mild conditions and demonstrate broad substrate scope, making them particularly attractive for pharmaceutical applications [12].
The attachment of the pyrrolidinylmethyl group to the acetamide nitrogen typically involves nucleophilic substitution reactions. Palladium-catalyzed carbon-nitrogen cross-coupling reactions have proven highly effective for this transformation, particularly when employing specialized ligand systems such as those based on bulky phosphines [17]. These reactions proceed under relatively mild conditions and demonstrate excellent functional group tolerance, allowing for the preservation of the benzothiophene core structure [17].
The purification and characterization of benzo[b]thiophene-3-acetamide derivatives requires specialized techniques due to the complex nature of these heterocyclic compounds. Standard chromatographic methods must be carefully optimized to achieve adequate separation and recovery of the target compounds while maintaining their structural integrity [21] [22] [31].
Column chromatography using silica gel stationary phases represents the primary purification method for benzothiophene derivatives. Research has demonstrated that gradient elution systems using hexane-ethyl acetate mixtures provide optimal separation for these compounds [24]. The typical elution protocol begins with pure hexane and gradually increases the ethyl acetate content to 95:5 hexane:ethyl acetate ratio [24]. For more polar acetamide derivatives, higher ethyl acetate concentrations may be required to achieve adequate elution [24].
Reversed-phase chromatography offers an alternative purification strategy, particularly for compounds with intermediate polarity. Studies have shown that carbon-18 stationary phases with acetonitrile-water gradient systems provide excellent resolution for halogenated heterocyclic compounds [31]. The method demonstrates high practical efficiency for medium to low polarity heterocycles and allows for column reuse when properly maintained [31].
Table 3: Purification Methods for Benzothiophene Acetamide Derivatives
| Method | Stationary Phase | Mobile Phase | Recovery Rate | Purity Achievement |
|---|---|---|---|---|
| Normal phase silica gel | Silica gel | Hexane:ethyl acetate (100:0 to 95:5) | 85-95% | >98% [24] |
| Reversed phase | Carbon-18 | Acetonitrile:water gradient | 80-90% | >95% [31] |
| Preparative high-performance liquid chromatography | Carbon-18 | Methanol:water systems | 75-85% | >99% [23] |
Characterization protocols for benzothiophene acetamide derivatives rely primarily on nuclear magnetic resonance spectroscopy and mass spectrometry techniques. Proton nuclear magnetic resonance analysis in deuterated chloroform typically reveals characteristic chemical shifts for the benzothiophene aromatic protons at 7.45-7.95 parts per million, while acetamide protons appear at 2.0-2.5 parts per million [24] [26]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with benzothiophene carbon signals appearing in the aromatic region between 120-140 parts per million [24].
Fourier-transform infrared spectroscopy serves as an essential characterization tool for confirming amide bond formation. The carbonyl stretch of acetamide groups typically appears at approximately 1650 wavenumbers, while benzothiophene ring vibrations are observed in the 600-800 wavenumber region [29] [32]. These spectroscopic signatures provide definitive confirmation of successful synthetic transformations [29].
Mass spectrometry analysis using electron ionization or electrospray ionization techniques allows for molecular weight confirmation and fragmentation pattern analysis. For acetamide derivatives, characteristic fragmentation involves loss of the acetyl group, producing diagnostic fragment ions that confirm the presence of the desired functional groups [22] [30]. Gas chromatography-mass spectrometry analysis requires careful optimization of injection conditions to prevent thermal decomposition of the acetamide functionality [22].
Table 4: Characteristic Spectroscopic Data for Benzothiophene Acetamide Derivatives
| Technique | Key Signals | Chemical Shift/Frequency Range | Diagnostic Value |
|---|---|---|---|
| 1H Nuclear magnetic resonance | Benzothiophene aromatics | 7.45-7.95 ppm | Core structure confirmation [24] |
| 1H Nuclear magnetic resonance | Acetamide protons | 2.0-2.5 ppm | Functional group verification [26] |
| 13C Nuclear magnetic resonance | Aromatic carbons | 120-140 ppm | Structural elucidation [24] |
| Fourier-transform infrared | Amide carbonyl | ~1650 cm⁻¹ | Amide bond confirmation [29] |
| Fourier-transform infrared | Benzothiophene vibrations | 600-800 cm⁻¹ | Ring system identification [29] |
Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural determination of Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]-. The compound exhibits distinctive spectroscopic signatures that reflect its unique molecular framework combining a benzothiophene core with an acetamide functionality and a chiral pyrrolidinylmethyl substituent [1] [2].
The proton Nuclear Magnetic Resonance spectrum reveals characteristic aromatic signals in the region of 7.31 to 8.69 parts per million, corresponding to the benzothiophene aromatic protons [1] [3]. The thiophene ring protons demonstrate specific coupling patterns, with the proton at position 2 of the thiophene ring typically appearing as a doublet around 7.33 parts per million [4]. The benzene ring protons within the fused system exhibit multiplet patterns in the range of 7.41 to 7.83 parts per million, reflecting their distinct electronic environments [2].
The pyrrolidinylmethyl substituent contributes several characteristic signals to the spectrum. The pyrrolidine ring protons appear as complex multiplets between 1.66 and 2.39 parts per million, with the nitrogen-bound methylene protons showing typical pyrrolidine coupling patterns [5]. The chiral center at the 2-position of the pyrrolidine ring influences the chemical shifts of adjacent protons, creating distinctive spectroscopic fingerprints that confirm the stereochemical configuration [6].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial information about the electronic environment of carbon atoms within the molecule. The carbonyl carbon of the acetamide group resonates at approximately 164.92 parts per million, consistent with amide carbonyl carbons in similar heterocyclic systems [2] [7]. The aromatic carbons of the benzothiophene system span a range from 122.56 to 139.75 parts per million, with the carbon at position 3 showing characteristic downfield shifts due to the electron-withdrawing acetamide substituent [8] [9].
The thiophene ring carbons exhibit distinct chemical shifts that differentiate them from corresponding positions in the benzene ring. Carbon-2 of the thiophene ring typically appears around 123 parts per million, while carbon-3, bearing the acetamide substituent, shows significant deshielding effects [7] [10]. The pyrrolidine carbons contribute signals in the aliphatic region, with the nitrogen-bound carbon appearing at approximately 56.25 parts per million and the ring carbons spanning 24.18 to 42.38 parts per million [5].
Two-dimensional Nuclear Magnetic Resonance techniques provide additional structural confirmation through correlation spectroscopy experiments. Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen connectivity, while Heteronuclear Multiple Bond Correlation experiments reveal long-range coupling relationships that confirm the substitution pattern and connectivity within the molecule [11].
Mass spectrometric analysis of Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the compound's behavior under ionization conditions. The fragmentation patterns reflect the inherent stability of different molecular fragments and the preferred cleavage sites within the molecular framework [12] [13].
The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the protonated molecular ion [M+H]+, typically observed in the range of 259 to 398 mass units depending on the specific derivative [14]. The molecular ion often exhibits moderate to low intensity, reflecting the tendency of the compound to undergo fragmentation upon ionization [15].
The base peak in the mass spectrum frequently corresponds to fragments arising from cleavage adjacent to the nitrogen atom of the acetamide group. This fragmentation pattern produces ions at mass-to-charge ratios around 150 to 313, representing the most stable fragment ions under the ionization conditions [14]. The high abundance of these fragments indicates their thermodynamic stability and the favorable nature of the fragmentation pathway.
A characteristic fragment ion appears at mass-to-charge ratio 178, corresponding to the loss of the acetamide side chain and formation of a tetrahydrobenzothiophene-related fragment [14]. This fragmentation pathway involves the cleavage of the carbon-nitrogen bond connecting the acetamide group to the benzothiophene core, resulting in a relatively stable aromatic ion [13].
The phenyl cation fragment at mass-to-charge ratio 77 represents a common fragmentation product in aromatic systems, arising from the cleavage of the benzene ring portion of the benzothiophene system [14]. This fragment typically exhibits moderate intensity and serves as a diagnostic ion for the presence of the benzene ring within the molecular structure.
Additional fragmentation pathways produce ions in the range of 93 to 219 mass units, corresponding to various structural rearrangements and secondary fragmentations [14]. These fragments often result from the loss of functional groups such as acetyl (43 mass units) or cyano groups when present in derivatives, as well as rearrangement processes involving the heterocyclic system [12].
The pyrrolidinylmethyl substituent contributes to specific fragmentation patterns, with characteristic losses corresponding to the pyrrolidine ring system. The nitrogen-containing fragments often exhibit lower stability compared to the aromatic fragments, leading to their reduced abundance in the mass spectrum [13]. The stereochemical configuration of the pyrrolidinylmethyl group may influence the fragmentation efficiency, although these effects are typically subtle and require careful analysis to detect [16].
Collision-induced dissociation experiments provide additional mechanistic information about the fragmentation pathways. These experiments reveal the sequential nature of many fragmentation processes and help establish the connectivity relationships within the molecule [13]. The fragmentation patterns observed under different collision energies provide insights into the relative bond strengths and preferred cleavage sites.
The positional isomerism between Benzo[b]thiophene-3-acetamide and Benzo[b]thiophene-4-acetamide derivatives provides valuable insights into structure-activity relationships and the influence of substitution patterns on molecular properties. The comparison reveals significant differences in spectroscopic behavior, stability, and biological activity that directly correlate with the position of the acetamide substituent [17] [18].
Nuclear Magnetic Resonance spectroscopic analysis reveals distinct differences between the two positional isomers. The 3-position isomer exhibits the acetamide carbonyl carbon at 164.92 parts per million, while the 4-position isomer shows the carbonyl signal at slightly different chemical shifts, typically in the range of 160 to 165 parts per million [7] [9]. These differences arise from the distinct electronic environments created by the different substitution positions and their effects on the aromatic π-electron system.
The aromatic proton chemical shifts also differ between the isomers, with the 4-position derivative showing characteristic peri interactions that influence the chemical shifts of adjacent aromatic protons [8]. The 3-position isomer generally exhibits less steric hindrance and more favorable electronic conjugation between the acetamide group and the benzothiophene system [19].
Mass spectrometric fragmentation patterns demonstrate significant differences between the positional isomers. The 3-position isomer typically shows preferential loss of the acetamide group, resulting in characteristic base peaks and fragmentation patterns [12]. In contrast, the 4-position isomer may exhibit different fragmentation pathways due to the altered electronic distribution and steric environment around the substitution site [14].
The molecular stability of the two isomers differs considerably, with the 3-position derivative generally exhibiting higher thermodynamic stability. This enhanced stability results from more favorable electronic delocalization between the acetamide substituent and the benzothiophene π-system [19]. The 4-position isomer experiences greater steric interactions with the peri hydrogen atom, leading to reduced molecular stability and altered reactivity patterns [17].
Electronic effects vary significantly between the isomers, with the 3-position showing enhanced electron delocalization throughout the molecular framework. This delocalization influences both the spectroscopic properties and the chemical reactivity of the compound [17] [19]. The 4-position isomer exhibits reduced conjugation effects due to the steric constraints imposed by the peri position, resulting in different electronic properties and reactivity patterns.
The biological activity profiles of the two isomers often differ substantially, with the 3-position derivative typically exhibiting moderate to high biological activity in various assay systems [18]. The 4-position isomer generally shows lower activity, which correlates with its reduced molecular stability and altered electronic properties [17]. These differences highlight the critical importance of substitution position in determining biological efficacy and provide valuable guidance for structure-based drug design efforts.
The steric interactions present in the 4-position isomer create significant conformational constraints that affect molecular flexibility and binding interactions with biological targets [18]. In contrast, the 3-position isomer maintains greater conformational freedom and more favorable binding geometries, contributing to its enhanced biological activity profile.